Product packaging for 1-(2-Tert-butylaminoethyl)isatin(Cat. No.:)

1-(2-Tert-butylaminoethyl)isatin

Cat. No.: B8513645
M. Wt: 246.30 g/mol
InChI Key: NPZDERHNKLUPKN-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Isatin (B1672199) Derivatives as Privileged Scaffolds in Drug Discovery

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. nih.govwright.edu This motif is present in a multitude of natural products, neurotransmitters like serotonin, and a wide array of approved drugs. nih.gov Its unique electronic properties and the ability of its nitrogen atom to engage in hydrogen bonding make it a "privileged scaffold"—a molecular framework that is recurrently found in bioactive compounds. nih.gov

Isatin (1H-indole-2,3-dione), an oxidized derivative of indole, inherits this privileged status. nih.govhakon-art.com First discovered in 1841, isatin is not just a synthetic curiosity but also an endogenous compound found in mammalian tissues and fluids, where it may act as a modulator of biochemical processes. tjpr.orgbiomedres.usnih.gov The presence of a reactive keto group at the C3 position and a lactam moiety makes the isatin core a versatile platform for chemical modifications, allowing for the synthesis of a vast library of derivatives. tjpr.orgresearchgate.net This synthetic accessibility, combined with its inherent biological relevance, has cemented the role of isatin as a critical starting point in the design and discovery of new drugs. nih.govtjpr.org

Overview of Isatin Structural Diversity and Broad Biological Potential

The true potential of the isatin scaffold is unlocked through its structural diversity. The core structure can be modified at several positions, primarily at the N1, C3, and the aromatic C5 and C7 positions. researchgate.net These modifications give rise to a wide range of derivatives, including Schiff bases, Mannich bases, spiro-oxindoles, and N-substituted analogs, each with distinct chemical properties and biological activities. nih.gov

This structural versatility translates into an impressively broad spectrum of pharmacological effects. Isatin derivatives have been extensively studied and have demonstrated a remarkable array of biological activities, as detailed in the table below. nih.govnih.govmdpi.com

Biological ActivityDescription
Anticancer Derivatives have shown the ability to inhibit tumor cell proliferation and induce apoptosis. biomedres.us Some act as kinase inhibitors, similar to the approved drug sunitinib, which features an isatin-related core.
Antimicrobial Compounds exhibit activity against various strains of bacteria and fungi. nih.govnih.gov
Antiviral Certain isatin derivatives have been found to inhibit viral replication, including activity against HIV and the SARS coronavirus. nih.gov
Anticonvulsant N-substituted isatin derivatives have shown potential in controlling seizures. nih.govnih.gov
Anti-inflammatory The scaffold has been used to design compounds with anti-inflammatory properties. researchgate.net
Neuroprotective Isatin itself is an inhibitor of monoamine oxidase (MAO), suggesting a role in neuroprotection. biomedres.usnih.gov

This table summarizes the diverse biological activities reported for various isatin derivatives based on extensive research in medicinal chemistry.

Rationale for Academic Research on N-Substituted Isatin Derivatives, with Specific Emphasis on 1-(2-Tert-butylaminoethyl)isatin

The substitution at the N1 position of the isatin ring is a key strategy in medicinal chemistry to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. Academic research into N-substituted isatin derivatives is driven by the understanding that the nature of the substituent at this position can significantly influence biological activity. Studies have shown that introducing different alkyl or aryl groups can modulate the compound's lipophilicity, which affects its ability to cross cell membranes, and can also alter its interaction with biological targets. For example, the introduction of an N-benzyl group has been linked to increased cytotoxic activity in cancer cell lines.

The specific compound, This compound , represents a logical extension of this research rationale. The design incorporates two key features:

An Ethylamino Linker: The presence of a flexible ethylamino chain provides a spacer that can allow the isatin core to orient itself optimally within a biological target's binding site. The basic nitrogen atom in this chain can also act as a proton acceptor, forming ionic interactions that can anchor the molecule to its target.

A Bulky Tert-butyl Group: The tert-butyl group is a sterically hindered, lipophilic moiety. Its inclusion can enhance the compound's lipophilicity, potentially improving its absorption and distribution. Furthermore, the bulkiness of this group can provide selectivity for a specific biological target by fitting into a corresponding hydrophobic pocket, while preventing binding to other, smaller pockets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O2 B8513645 1-(2-Tert-butylaminoethyl)isatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

1-[2-(tert-butylamino)ethyl]indole-2,3-dione

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)15-8-9-16-11-7-5-4-6-10(11)12(17)13(16)18/h4-7,15H,8-9H2,1-3H3

InChI Key

NPZDERHNKLUPKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCN1C2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

Structure Activity Relationships Sar of 1 2 Tert Butylaminoethyl Isatin and Its Analogues

Influence of N1-Substitution: Role of the 2-Tert-butylaminoethyl Moiety

The substituent at the N1-position of the isatin (B1672199) ring plays a crucial role in modulating the pharmacological profile of its derivatives. nih.govresearchgate.net The introduction of a 2-tert-butylaminoethyl moiety at this position has been a key area of investigation, with both the bulky tert-butyl group and the aminoethyl linker significantly impacting the molecule's properties and biological activity.

Steric and Electronic Effects of the Tert-butyl Group on Biological Activity

The tert-butyl group, characterized by its significant steric bulk, can influence how the molecule fits into the binding pocket of a target protein. This steric hindrance can either enhance or diminish activity depending on the specific topology of the binding site. For instance, in some cases, the bulkiness of the tert-butyl group may promote a more favorable and stable binding conformation, leading to increased efficacy. Conversely, if the binding pocket is constrained, the large size of the tert-butyl group could prevent optimal interaction, thereby reducing activity.

Impact of the Aminoethyl Linker on Target Interaction and Activity Profile

The aminoethyl linker provides a flexible chain connecting the isatin core to the tert-butylamino group. This flexibility allows the molecule to adopt various conformations, which can be crucial for optimal binding to a diverse range of biological targets. The length and nature of this linker are critical; for example, variations in the number of methylene (B1212753) units can significantly alter the distance and orientation of the terminal amino group relative to the isatin scaffold, thereby affecting target affinity and selectivity.

SAR of Substituents at the C3 Position of the Isatin Core

The C3 position of the isatin ring is highly reactive and amenable to a wide range of chemical modifications, making it a focal point for SAR studies. nih.govmdpi.com The carbonyl group at this position is a key site for nucleophilic addition reactions, allowing for the introduction of various substituents that can dramatically alter the biological activity of the resulting derivatives. mdpi.comnih.gov

Common modifications at the C3 position include the formation of hydrazones, Schiff bases, and spiro derivatives. nih.govmdpi.com For instance, the condensation of isatin with hydrazides can lead to the formation of isatin-3-hydrazones, which have shown a broad spectrum of biological activities, including antimicrobial and anticancer effects. mdpi.commdpi.com The nature of the substituent on the hydrazone moiety can significantly influence potency and selectivity.

Spiro-isatin derivatives, formed by reactions that create a new ring system at the C3 position, represent another important class of analogues. nih.govnih.gov The rigid and three-dimensional nature of these spirocyclic systems can lead to highly specific interactions with biological targets.

SAR of Substituents on the Aromatic Ring (C4, C5, C6, C7)

For example, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can enhance the electrophilicity of the C3-carbonyl carbon, potentially increasing its reactivity towards nucleophilic residues in a target's active site. researchgate.net Conversely, electron-donating groups can have the opposite effect. The position of the substituent on the aromatic ring is also critical. For instance, studies have shown that substitution at the C5 and C6 positions can have a more significant impact on activity compared to other positions for certain biological targets. nih.gov Halogen substitution, particularly at the C5 position, has been reported to enhance the biological activity of some isatin derivatives. nih.govresearchgate.net

Identification of Key Pharmacophoric Features for Diverse Target Interactions

Through extensive SAR studies, key pharmacophoric features of isatin derivatives have been identified that are crucial for their interaction with a variety of biological targets. nih.govnih.gov A general pharmacophore model for many biologically active isatin derivatives includes:

An aromatic or heteroaromatic ring: The isatin core itself.

A hydrogen bond donor/acceptor unit: The lactam NH and the C2-carbonyl oxygen are critical for forming hydrogen bonds with target proteins. nih.gov

A hydrophobic region: The aromatic ring and certain substituents contribute to hydrophobic interactions.

An additional hydrogen bond acceptor: The C3-carbonyl group often acts as a hydrogen bond acceptor. nih.gov

The specific arrangement and nature of these features can be tailored to achieve selectivity for different targets. For instance, for MAO inhibition, specific substitutions on the aromatic ring and at the N1-position are crucial for isoform selectivity (MAO-A vs. MAO-B). nih.gov For anticancer activity, modifications at the C3 position leading to hydrazones or Schiff bases have been particularly fruitful. mdpi.comnih.gov

Development of Predictive Structure-Activity Models

The wealth of SAR data generated for isatin derivatives has enabled the development of quantitative structure-activity relationship (QSAR) models. ubbcluj.roresearchgate.net These computational models aim to establish a mathematical relationship between the chemical structure of the compounds and their biological activity. By using various molecular descriptors that quantify steric, electronic, and hydrophobic properties, QSAR models can predict the activity of novel, unsynthesized isatin analogues. ubbcluj.ro

These predictive models are valuable tools in drug discovery, as they can help prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources. ubbcluj.ro The development of statistically robust and validated QSAR models is an ongoing area of research that continues to contribute to the rational design of new isatin-based therapeutic agents. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor). This method is instrumental in understanding the binding mode of potential drug candidates.

Although specific binding affinity data for 1-(2-Tert-butylaminoethyl)isatin against particular enzymes is not found in the reviewed literature, studies on other N-substituted isatin (B1672199) derivatives demonstrate their potential to inhibit various enzymes. For instance, different isatin derivatives have been evaluated as inhibitors of targets like cyclooxygenase-2 (COX-2), DNA gyrase, and vascular endothelial growth factor receptor-2 (VEGFR-2). ijpbs.comajol.inforesearchgate.net

In a typical molecular docking study, the binding affinity is calculated and expressed as a docking score in kcal/mol. A more negative score generally indicates a stronger, more favorable binding interaction. For example, in a study on novel isatin derivatives targeting the COX-2 enzyme, a 5,6-dichloro substituted compound showed a strong docking score, suggesting promising inhibitory activity. ijpbs.com Similarly, other designed isatin compounds have shown docking scores against DNA gyrase that were superior to the reference drug ciprofloxacin. ajol.info These findings suggest that this compound, as an N-alkylated derivative, could also exhibit significant binding affinities for various biological targets, a hypothesis that awaits specific computational analysis.

Table 1: Illustrative Binding Affinities of Isatin Derivatives for Various Targets (Note: This table is based on data for various isatin derivatives, not specifically this compound, to illustrate the concept.)

Derivative ClassTarget EnzymeRepresentative Binding Affinity (kcal/mol)Reference
Isatin-based compoundsDNA Gyrase-5.98 ajol.info
Isatin derivativesVEGFR-2-8.5 (Implied from high IC₅₀) researchgate.net
Dichloro-isatin derivativeCOX-2Not specified, but noted as "good" ijpbs.com
Isatin-thiosemicarbazoneSARS-CoV-2 Spike Protein-9.4 scispace.com

The characterization of the binding pocket involves identifying the specific amino acid residues within the target protein that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex.

While the specific interacting residues for this compound are uncharacterized, studies on other isatin derivatives provide valuable insights. For example, molecular docking of certain isatin hybrids into the active site of the SARS-CoV-2 spike protein revealed specific hydrogen bond interactions that stabilize the complex. scispace.com The N-H group and the carbonyl oxygens of the isatin core are frequently involved in forming crucial hydrogen bonds with residues in the active site of target proteins. The N-alkyl side chain, which in this case is the tert-butylaminoethyl group, would be expected to form hydrophobic and van der Waals interactions within a corresponding hydrophobic pocket of the target enzyme. The precise nature of these interactions would depend on the specific topology of the enzyme's active site.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations are performed on a ligand-protein complex, obtained from molecular docking, to assess its stability and observe the dynamic behavior of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity.

Specific 2D or 3D-QSAR models for predicting the activity of this compound have not been developed. However, QSAR studies are frequently employed for series of isatin derivatives to guide the synthesis of new compounds with enhanced potency. ijpbs.com These models use a set of known active and inactive molecules to build a statistical model that can then predict the activity of new, untested compounds. A robust QSAR model for a series of N-alkylated isatins could potentially predict the biological activity of this compound based on its structural features.

QSAR models are built upon molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties, and topological or 3D features. The goal is to find a statistically significant correlation between these descriptors and the observed biological activity (e.g., inhibitory concentration).

For isatin derivatives, QSAR studies have shown that properties like lipophilicity and the presence of specific substituent groups can significantly influence their activity. ijpbs.com For this compound, key descriptors would likely include the presence of the bulky and basic tert-butylamino group, the length and flexibility of the ethyl linker, and the electronic properties of the isatin core. A future QSAR study incorporating this compound would help to quantify the contribution of these features to its biological activity.

De Novo Drug Design Strategies Based on the Isatin Scaffold and this compound Insights

De novo drug design represents a creative and powerful approach in computational chemistry for inventing novel molecules with desired biological activities from the ground up. nih.gov This methodology can be broadly categorized into structure-based and ligand-based design. nih.gov Structure-based de novo design utilizes the three-dimensional structure of the biological target's active site to construct a complementary ligand, while ligand-based design builds upon the pharmacophoric features of known active molecules. nih.gov

The isatin core is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation for a multitude of synthetic and natural bioactive compounds. nih.gov Its inherent versatility and broad spectrum of biological activities make it an ideal starting point for de novo drug design endeavors. nih.govnih.gov Strategies often involve the functionalization of the isatin ring at various positions to modulate its pharmacological profile. nih.gov

One successful strategy involves the hybridization of the isatin scaffold with other pharmacologically active moieties. For instance, isatin-benzenesulfonamide hybrids have been designed as potent and selective inhibitors of carbonic anhydrase isoforms, demonstrating the potential of this approach to create targeted therapeutics. nih.gov Similarly, the design of isatin-deazapurine hybrids has yielded compounds with multi-targeted kinase inhibitory activity, highlighting the utility of the isatin scaffold in developing novel anticancer agents. researchgate.net

Recent advancements in artificial intelligence have introduced sophisticated machine learning and deep reinforcement learning models into the de novo design pipeline. nih.govarxiv.org These methods can learn the underlying rules of chemical space and generate novel molecular structures with optimized properties, such as high binding affinity, selectivity, and favorable pharmacokinetic profiles. arxiv.org

For a specific molecule such as this compound, de novo design strategies would leverage the foundational knowledge of the isatin scaffold. The design process would focus on the unique structural contributions of the N1-substituted tert-butylaminoethyl group. Key considerations would include:

Scaffold Hopping and Bioisosteric Replacement: Exploring alternative core structures that maintain the key pharmacophoric features of the isatin ring while offering novel intellectual property and potentially improved properties.

Fragment-Based Growth: Using the this compound structure as a starting point and computationally "growing" new fragments from various positions to enhance interactions with a target protein.

Linker Optimization: Modifying the ethylamino linker between the isatin core and the tert-butyl group to optimize the molecule's flexibility and orientation within a binding pocket. The length and nature of this linker can be crucial for achieving optimal interactions.

The insights gained from such de novo design studies can guide the synthesis of next-generation analogues with potentially superior therapeutic efficacy.

Design StrategyDescriptionApplication to Isatin Scaffold
Hybridization Combining the isatin scaffold with other known pharmacophores to create molecules with dual or synergistic activities. nih.govresearchgate.netCreation of isatin-sulfonamides for carbonic anhydrase inhibition and isatin-deazapurines for multi-kinase inhibition. nih.govresearchgate.net
Scaffold Hopping Replacing the isatin core with a structurally different scaffold that maintains the original's key binding interactions.Could be used to discover novel chemotypes that mimic the biological activity of this compound.
Fragment-Based Growth Computationally adding small chemical fragments to a core structure to explore and optimize interactions with a target. nih.govGrowing fragments from the isatin ring or the tert-butyl group of this compound to enhance target binding.
Reinforcement Learning Utilizing AI models that learn to generate molecules with desired properties through a system of rewards and penalties. arxiv.orgCould be trained to generate novel isatin analogues with optimized potency, selectivity, and drug-like properties. arxiv.org

Virtual Screening Approaches for Identification of Novel Analogues

Virtual screening is a computational technique that has become indispensable in the early stages of drug discovery for identifying promising lead compounds from large chemical libraries. nih.gov This approach is particularly well-suited for exploring the chemical space around a known active scaffold, such as isatin, to discover novel analogues with improved or different biological activities. nih.gov The general workflow of a virtual screening campaign involves the preparation of a compound library, docking of these compounds into the active site of a biological target, and subsequent scoring and ranking to prioritize candidates for experimental testing. nih.govacs.org

For the isatin scaffold, virtual high-throughput screening has been successfully employed to identify novel inhibitors for various targets. In one notable study, the chemical features of known isatin-based inhibitors of the SARS-CoV-1 main protease (Mpro) were used to screen a library of over 15 million compounds. nih.gov This led to the identification of several novel and potent inhibitors of the SARS-CoV-2 Mpro, demonstrating the power of virtual screening to rapidly respond to emerging health threats. nih.gov

When applied to the identification of novel analogues of this compound, a virtual screening campaign would typically proceed as follows:

Target Selection and Preparation: A biologically relevant target for the potential therapeutic application of this compound would be identified and its three-dimensional structure prepared for docking.

Library Generation: A large, diverse chemical library, such as the ZINC database, would be filtered for compounds with structural similarity to this compound. youtube.com This could involve substructure or fingerprint-based similarity searches.

Molecular Docking: The filtered library of compounds would be docked into the active site of the selected target protein using programs like AutoDock, Glide, or GOLD. nih.govacs.org This step predicts the binding conformation and affinity of each compound. acs.org

Post-Docking Analysis and Prioritization: The docked compounds would be ranked based on their predicted binding energies and other scoring functions. acs.org The top-ranked compounds would then be visually inspected for key interactions with the target protein before being selected for acquisition and experimental validation.

This systematic approach allows for the cost-effective exploration of vast chemical space to identify novel isatin analogues with potentially enhanced therapeutic properties.

Virtual Screening StepDescriptionRelevance to this compound
Library Preparation Compiling a large database of chemical compounds for screening. This can be a commercial library or a public database like ZINC. youtube.comA focused library could be created by searching for compounds containing the isatin scaffold or having high similarity to this compound.
Molecular Docking Predicting the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govDocking analogues of this compound into a selected target protein to predict their binding affinity and mode. nih.gov
Scoring and Ranking Using scoring functions to estimate the binding affinity of the docked ligands and rank them for experimental testing. acs.orgIdentifying the most promising analogues of this compound based on their predicted binding scores. acs.org
Hit-to-Lead Optimization Further computational and experimental studies on the initial "hits" to improve their potency, selectivity, and ADMET properties.Modifying the most promising hits from the virtual screen to design even better analogues of this compound.

Preclinical Pharmacological Investigations of 1 2 Tert Butylaminoethyl Isatin and Select Analogues

In Vitro Studies

In vitro studies are fundamental in the early stages of drug discovery, providing insights into a compound's biological activity at the cellular and molecular levels. For 1-(2-Tert-butylaminoethyl)isatin and related compounds, these studies have been crucial in characterizing their potential as therapeutic agents.

Cell-Based Assays for Target Engagement and Phenotypic Effects

Cell-based assays are essential for understanding how a compound interacts with its target within a biologically relevant context and the resulting cellular consequences. nuvisan.com These assays can range from monitoring cell viability and proliferation to more complex assessments of cellular processes.

A key aspect of these studies is determining target engagement , which confirms that a compound is binding to its intended molecular target within the cell. revvity.co.jp Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to verify this interaction by measuring the thermal stabilization of the target protein upon ligand binding. revvity.co.jp Furthermore, advanced proteomic approaches can be used to profile target engagement across the kinome, providing a broader understanding of a compound's selectivity and potential off-target effects. researchgate.net

The phenotypic effects of isatin (B1672199) derivatives have been extensively studied across various cancer cell lines. For instance, a library of 38 isatin derivatives was screened against a panel of six human solid tumor cell lines, with the most active compounds showing selectivity towards the non-small cell lung cancer (NSCLC) cell line SW1573. nih.gov Further investigation through wound healing, clonogenic, and live-cell imaging assays revealed that these derivatives could induce necroptosis, a form of programmed cell death. nih.gov

Other studies have demonstrated the antiproliferative effects of isatin analogues in different cancer cell lines. For example, certain isatin-hydrazone derivatives exhibited inhibitory activity against MCF7 breast cancer cells. mdpi.com Similarly, some di- and tri-halogenated isatins showed potent cytotoxicity against the human monocyte-like histiocytic lymphoma (U937) cell line, with IC50 values below 10 microM. nih.gov These compounds were generally more selective for leukemia and lymphoma cells over breast, prostate, and colorectal carcinoma cell lines. nih.gov

The versatility of the isatin scaffold allows for modifications that can enhance its biological activity. nih.govresearchgate.net For example, substitutions at the C(5), C(6), and C(7) positions have been shown to significantly increase the cytotoxic activity of isatin derivatives. nih.gov

Table 1: Selected Phenotypic Effects of Isatin Analogues in Cell-Based Assays

Cell LineCompound TypeObserved EffectReference
SW1573 (NSCLC)Isatin derivativesInduction of necroptosis nih.gov
MCF7 (Breast Cancer)Isatin-hydrazone derivativesInhibition of cell proliferation mdpi.com
U937 (Lymphoma)Di- and tri-halogenated isatinsCytotoxicity nih.gov
Various Cancer Cell LinesIsatin derivativesAntiproliferative activity nih.govmdpi.com
C. albicansIsatinInhibition of planktonic growth, adhesion, and biofilm formation researchgate.net

Enzymatic Assays for Inhibition Potency and Selectivity

Enzymatic assays are critical for quantifying the inhibitory potency and selectivity of a compound against its purified target enzyme. These assays provide a direct measure of a compound's ability to interfere with enzyme function, typically reported as an IC50 or Ki value.

Isatin and its derivatives have been evaluated as inhibitors of various enzymes. Notably, isatin itself is a reversible and moderately potent inhibitor of monoamine oxidase (MAO) enzymes, with greater selectivity for MAO-B over MAO-A. nih.gov The inhibition of MAO-B by isatin is thought to increase dopamine (B1211576) levels in the brain. nih.gov

The isatin scaffold has also been utilized to develop potent inhibitors of other enzymes, such as caspases, which are key mediators of apoptosis. For example, certain isatin 1,2,3-triazole derivatives have been identified as potent inhibitors of caspase-3, with IC50 values in the nanomolar range. nih.gov Kinetic studies revealed a competitive inhibitory mechanism for these compounds. nih.gov

Furthermore, some isatin-hydrazone derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), an important regulator of the cell cycle. mdpi.com

Table 2: Enzymatic Inhibition Data for Select Isatin Analogues

Enzyme TargetCompound TypeInhibition PotencyReference
Monoamine Oxidase-B (MAO-B)IsatinKi = 3 µM nih.gov
Monoamine Oxidase-A (MAO-A)IsatinKi = 15 µM nih.gov
Caspase-3Isatin 1,2,3-triazolesIC50 = 9 nM and 17 nM nih.gov
Cyclin-Dependent Kinase 2 (CDK2)Isatin-hydrazonesInhibition observed mdpi.com

Cell-Based Mechanistic Studies (e.g., Pathway Analysis, Protein Expression Modulation)

To further understand the biological effects of this compound and its analogues, cell-based mechanistic studies are employed. These investigations delve into the molecular pathways affected by the compounds and how they modulate the expression of key proteins.

For instance, treatment of Candida albicans with isatin led to the downregulation of genes involved in the Ras-cAMP-MAPK and Cek1-MAPK pathways. researchgate.net This suggests that isatin's antifungal activity may be mediated through the disruption of these signaling cascades. researchgate.net In another study, the most active halogenated isatin derivative, 5,6,7-tribromoisatin, was found to activate the effector caspases 3 and 7 in a dose-dependent manner, indicating an induction of apoptosis. nih.gov

Isatin has also been shown to modulate the production of inflammatory mediators. In RAW 264.7 macrophage cells, isatin inhibited the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). nih.gov This inhibitory effect was associated with a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Preclinical In Vivo Efficacy Studies (Animal Models)

Following promising in vitro results, preclinical in vivo studies in relevant animal models are essential to evaluate the efficacy and pharmacodynamic properties of a compound in a whole-organism setting.

Efficacy Assessment in Relevant Disease Models (e.g., Tumor Xenografts, Infectious Disease Models)

While the provided information primarily focuses on in vitro studies, the diverse biological activities of isatin derivatives suggest their potential for in vivo efficacy in various disease models. For instance, the potent in vitro anticancer activity of certain isatin analogues would warrant their evaluation in tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.govmdpi.comnih.gov The antifungal properties of isatin against Candida albicans also point towards its potential use in infectious disease models. researchgate.net

Pharmacodynamics in Animal Models (e.g., Target Modulation in Tissues, Biomarker Analysis)

Pharmacodynamic studies in animal models aim to demonstrate that the compound reaches its target tissue and exerts the expected biological effect. This can be assessed by measuring the modulation of the target enzyme or pathway in tissue samples or by analyzing relevant biomarkers. For example, following administration of an isatin-based MAO inhibitor, the activity of MAO in brain tissue could be measured to confirm target engagement. Similarly, in a cancer model, tumor tissue could be analyzed for changes in protein expression or signaling pathways known to be affected by the compound from in vitro studies.

Advanced Topics and Future Research Directions

Design of Multi-Target Directed Ligands Incorporating the 1-(2-Tert-butylaminoethyl)isatin Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, has highlighted the limitations of single-target drugs and spurred the development of multi-target-directed ligands (MTDLs). acs.orgnih.gov The isatin (B1672199) scaffold is a versatile platform for the design of such agents. nih.govresearchgate.netnih.gov By incorporating the this compound moiety into larger molecular frameworks, it is conceivable to design novel MTDLs that can simultaneously modulate multiple biological targets.

For instance, isatin-based Schiff bases have been explored as multi-target agents with antioxidant, anti-diabetic, anti-Alzheimer's, and anti-arthritic activities. nih.govresearchgate.netnih.gov The this compound scaffold could be similarly derivatized at the C3-carbonyl group to generate Schiff bases or other functionalities capable of interacting with a secondary target. The tert-butylaminoethyl side chain at the N1 position can also be modified to fine-tune the molecule's physicochemical properties and target engagement.

A potential strategy could involve hybridizing the this compound core with other known pharmacophores. nih.gov This approach has been successfully employed with other isatin derivatives to create dual inhibitors of various enzymes or receptors implicated in disease pathways. The design of such molecules often involves computational modeling to predict binding affinities and guide synthetic efforts. researchgate.net

Table 1: Examples of Isatin-Based Multi-Target Directed Ligands

Derivative ClassTargeted ActivitiesReference
Isatin-Schiff BasesAntioxidant, Anti-diabetic, Anti-Alzheimer's, Anti-arthritic nih.govnih.gov
Isatin-Chalcone HybridsAnticancer, Anti-inflammatoryN/A
Isatin-Tacrine CongenersAcetylcholinesterase and Butyrylcholinesterase InhibitionN/A

Prodrug Strategies for Enhanced Bioavailability and Target Specificity in Preclinical Development

Prodrug design is a well-established strategy to overcome poor pharmacokinetic properties, such as low bioavailability, and to enhance target specificity. ijpsjournal.comresearchgate.netactamedicamarisiensis.ro For a molecule like this compound, a prodrug approach could be particularly beneficial. The inherent reactivity of the isatin ring and the presence of the secondary amine in the side chain offer multiple handles for chemical modification.

One approach could involve the synthesis of a Cathepsin B-cleavable prodrug, similar to strategies employed for the isatin-based drug Sunitinib. nih.gov This would involve attaching a dipeptide linker to the isatin nitrogen, which would be selectively cleaved by Cathepsin B, an enzyme often overexpressed in tumor environments, thereby releasing the active drug at the target site. nih.gov This strategy could enhance the therapeutic index by minimizing off-target effects. actamedicamarisiensis.ro

Another strategy could focus on improving oral bioavailability by masking the polar amine group of the side chain with a lipophilic promoiety. This would increase the molecule's ability to cross biological membranes, with subsequent enzymatic or chemical cleavage in vivo to release the parent compound. ijpsjournal.com

Application of Artificial Intelligence and Machine Learning in Isatin Derivative Research for Novel Candidates

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. jddtonline.inforesearchgate.netjddtonline.infomednexus.org These technologies can be applied to the study of this compound to accelerate the identification of novel, potent, and selective derivatives.

Furthermore, ML models can be trained on existing data for other isatin derivatives to predict the biological activities of new analogs of this compound. jddtonline.info These predictive models can help to identify the most promising candidates for synthesis and further experimental evaluation.

Table 2: Applications of AI/ML in Isatin Derivative Research

ApplicationDescriptionPotential Benefit for this compound Research
Virtual ScreeningIn silico screening of large compound libraries against a biological target.Rapid identification of potential derivatives with desired activity.
De Novo DesignGeneration of novel molecular structures with desired properties.Discovery of novel and potent analogs.
ADMET PredictionPrediction of pharmacokinetic and toxicity properties.Early-stage deselection of candidates with unfavorable profiles.
QSAR ModelingQuantitative Structure-Activity Relationship modeling to predict biological activity.Guidance for lead optimization and rational design.

Development of Novel Isatin-Based Chemical Probes for Biological Target Identification

Chemical probes are essential tools for elucidating the biological functions of proteins and for validating new drug targets. nih.govnih.govh1.co A well-characterized chemical probe should be potent, selective, and cell-permeable. The this compound scaffold could serve as a starting point for the development of novel chemical probes.

To be utilized as a chemical probe, the this compound molecule would need to be functionalized with a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, or a photoreactive group for photoaffinity labeling. This would allow for the visualization and identification of its cellular targets. The design of such probes requires careful consideration to ensure that the appended tag does not interfere with the molecule's binding to its target.

The development of a chemical probe based on this compound would first require the identification of a specific biological target with which it interacts with high affinity and selectivity. Once a target is validated, a probe could be synthesized to further investigate the target's role in cellular processes and disease. nih.gov

Exploration of New Synthetic Methodologies for Complex Isatin Architectures and Functionalized Derivatives

The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the isatin core. nih.gov The exploration of new synthetic methodologies is crucial for accessing novel and structurally complex derivatives of this compound with enhanced potency and selectivity.

While the synthesis of the parent this compound is relatively straightforward, the development of methods for the regioselective functionalization of the aromatic ring (positions 4, 5, 6, and 7) would open up new avenues for structure-activity relationship (SAR) studies. pnrjournal.com Recent advances in C-H activation and cross-coupling reactions could be applied to introduce a wide range of substituents onto the isatin scaffold.

Furthermore, the development of multicomponent reactions involving the isatin core could provide a rapid and efficient means of generating libraries of diverse derivatives. biointerfaceresearch.com These methods would allow for the systematic exploration of the chemical space around the this compound scaffold, increasing the probability of discovering compounds with novel biological activities. The synthesis of novel spirocyclic isatin derivatives, for example, has been an area of active research. biointerfaceresearch.com

Q & A

What are the common synthetic routes for 1-(2-Tert-butylaminoethyl)isatin, and how can experimental reproducibility be ensured?

Level: Basic
Answer:
The synthesis of this compound typically involves N-alkylation of isatin using tert-butylamine derivatives. A widely used method is the Mannich reaction , where isatin reacts with formaldehyde and a secondary amine (e.g., tert-butylamine) to form the substituted ethylamino side chain . For reproducibility:

  • Detailed experimental protocols : Include molar ratios, solvent systems (e.g., ethanol or DMF), reaction temperatures, and purification methods (e.g., column chromatography or recrystallization).
  • Characterization : Use ¹H/¹³C NMR to confirm substitution at the N1 position (e.g., absence of the NH peak at ~10 ppm) and IR spectroscopy to verify carbonyl retention (~1700 cm⁻¹) .
  • Purity validation : Report HPLC/GC-MS data with retention times and purity thresholds (>95%) .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Level: Advanced
Answer:
Contradictions often arise from variations in experimental design or biological models . To address this:

  • Dose-response standardization : Use IC₅₀/EC₅₀ values derived from sigmoidal curve fitting (e.g., CCK-8 assays for cytotoxicity) rather than single-dose studies .
  • Model specificity : Compare results across cell lines (e.g., SH-SY5Y neuroblastoma vs. MCF-7 breast cancer) and microbial strains (gram-positive vs. gram-negative bacteria) to identify target selectivity .
  • Replication : Cross-validate findings in independent labs using identical compound batches and protocols .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Identify substituents on the isatin core (e.g., tert-butylaminoethyl group at N1: δ ~3.5–4.0 ppm for CH₂-NH and ~1.2 ppm for tert-butyl protons) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC-DAD/UV : Assess purity and detect byproducts (e.g., unreacted isatin) using reverse-phase C18 columns .

How can molecular hybridization strategies enhance the bioactivity of this compound?

Level: Advanced
Answer:
Hybridization involves conjugating isatin with pharmacophores (e.g., benzothiazole or fluoroquinolone moieties) to target multiple pathways:

  • Linker optimization : Use spacers like ethylene or methylene groups to balance lipophilicity (ClogP) and solubility .
  • Docking studies : Screen hybrids against targets (e.g., monoamine oxidase or tubulin) using AutoDock Vina and validate with molecular dynamics simulations .
  • In vivo validation : Test hybrids in animal models for pharmacokinetics (e.g., bioavailability) and toxicity (e.g., LD₅₀) .

What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

Level: Basic
Answer:

  • Microbroth dilution : Determine MIC (minimum inhibitory concentration) against reference strains (e.g., S. aureus ATCC 25923 or E. coli ATCC 25922) .
  • Time-kill kinetics : Monitor bacterial viability at 0–24 hours to distinguish bacteriostatic vs. bactericidal effects.
  • Synergy testing : Combine with standard antibiotics (e.g., ciprofloxacin) and calculate fractional inhibitory concentration (FIC) indices .

How can computational modeling guide the optimization of this compound derivatives?

Level: Advanced
Answer:

  • QSAR modeling : Use descriptors like topological polar surface area (TPSA) and LogP to predict absorption/permeability .
  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., C3 carbonyl for nucleophilic attacks) .
  • ADMET prediction : Utilize SwissADME or pkCSM to forecast toxicity (e.g., hERG inhibition) and metabolic stability .

What structural modifications improve the anticancer activity of isatin derivatives?

Level: Advanced
Answer:

  • C3 substitution : Introduce electron-withdrawing groups (e.g., nitro or cyano) to enhance interactions with tubulin or histone deacetylases .
  • Spiro-ring formation : Incorporate spirooxindoles to stabilize binding to kinase ATP pockets .
  • Metallocomplexation : Coordinate with transition metals (e.g., Cu²⁺) to induce ROS-mediated apoptosis .

How do solvent interactions influence the physicochemical properties of this compound?

Level: Advanced
Answer:

  • Dipole-dipole interactions : In DMSO, isatin forms antiparallel dimers at high concentrations, reducing effective dipole moments (μ_eff) .
  • Solvent polarity : Use Kamlet-Taft parameters to correlate solubility with hydrogen-bond acceptor strength (e.g., DMSO β = 0.76 vs. water β = 0.47) .
  • Low-temperature studies : Dielectric spectroscopy reveals increased isatin-DMSO interactions at <0°C, affecting crystallization .

What are best practices for documenting synthetic procedures in publications?

Level: Basic
Answer:

  • Experimental section : Include step-by-step protocols, reagent grades (e.g., Sigma-Aldrich, ≥99%), and equipment (e.g., Schlenk line for air-sensitive steps) .
  • Supporting information : Provide NMR/IR spectra, HPLC chromatograms, and crystallographic data (CIF files) for peer validation .
  • Ethical reporting : Disclose failed attempts (e.g., unsuccessful coupling reactions) to aid troubleshooting .

How can synergistic effects between this compound and existing drugs be systematically studied?

Level: Advanced
Answer:

  • Combinatorial screening : Use checkerboard assays to quantify synergy (FIC <0.5) or antagonism (FIC >4) .
  • Mechanistic profiling : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify upregulated/downregulated pathways .
  • In vivo models : Test combinations in infected zebrafish or murine tuberculosis models for efficacy and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.